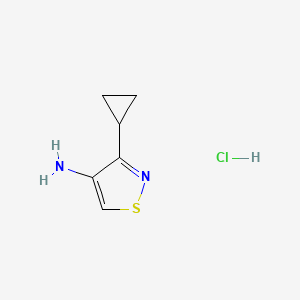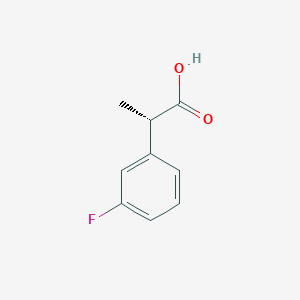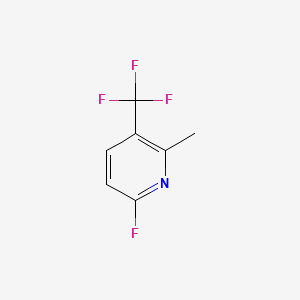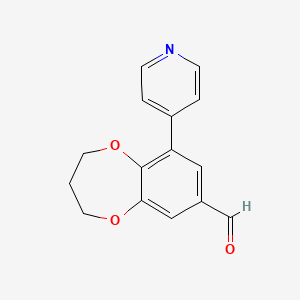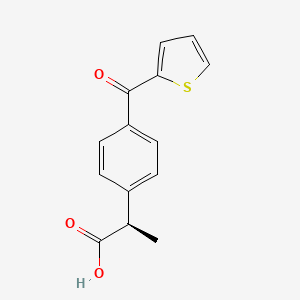
(R)-Suprofen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Suprofen is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the class of propionic acid derivatives. It is the enantiomer of suprofen, which means it has a specific three-dimensional arrangement of atoms that distinguishes it from its mirror image. This compound is known for its analgesic and anti-inflammatory properties, making it useful in the treatment of pain and inflammation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Suprofen typically involves the resolution of racemic suprofen or the asymmetric synthesis of the ®-enantiomer. One common method is the resolution of racemic suprofen using chiral agents or chromatography techniques. Another approach is the asymmetric synthesis, which involves the use of chiral catalysts or starting materials to selectively produce the ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-Suprofen often involves large-scale resolution techniques or asymmetric synthesis methods. These processes are optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
®-Suprofen undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-Suprofen can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
®-Suprofen has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: It is used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It is used in the development of new analgesic and anti-inflammatory drugs.
Industry: It is used in the production of pharmaceuticals and as a reference standard in quality control.
Mécanisme D'action
The mechanism of action of ®-Suprofen involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, ®-Suprofen reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: Another propionic acid derivative with similar analgesic and anti-inflammatory properties.
Ketoprofen: A related compound with similar uses in the treatment of pain and inflammation.
Naproxen: Another NSAID with similar mechanisms of action and therapeutic effects.
Uniqueness
®-Suprofen is unique in its specific enantiomeric form, which can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic mixture or other NSAIDs. This specificity can lead to differences in efficacy, safety, and side effect profiles.
Propriétés
Numéro CAS |
52780-13-9 |
|---|---|
Formule moléculaire |
C14H12O3S |
Poids moléculaire |
260.31 g/mol |
Nom IUPAC |
(2R)-2-[4-(thiophene-2-carbonyl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H12O3S/c1-9(14(16)17)10-4-6-11(7-5-10)13(15)12-3-2-8-18-12/h2-9H,1H3,(H,16,17)/t9-/m1/s1 |
Clé InChI |
MDKGKXOCJGEUJW-SECBINFHSA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


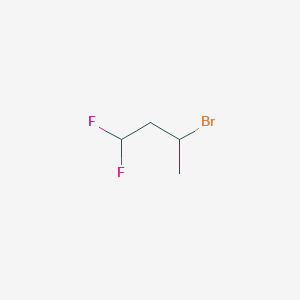
![5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylicacid](/img/structure/B13581149.png)
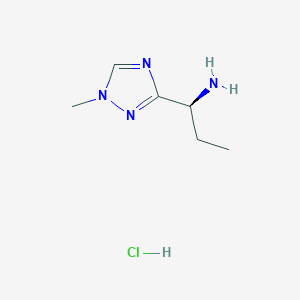

![2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminehydrochloride](/img/structure/B13581159.png)

![1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanaminehydrochloride](/img/structure/B13581169.png)
